molecular formula C17H28N2O2S B4918055 2,4-dimethyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide CAS No. 915924-84-4

2,4-dimethyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide

Cat. No.: B4918055
CAS No.: 915924-84-4
M. Wt: 324.5 g/mol
InChI Key: MIBFDOWYHQERMC-UHFFFAOYSA-N
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Description

2,4-dimethyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide is an organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a piperidine ring substituted with tetramethyl groups, which imparts significant steric hindrance, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide typically involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with 2,2,6,6-tetramethyl-4-piperidinol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or tetrahydrofuran

    Reaction Time: 2-4 hours

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous-flow reactors, which offer better control over reaction conditions and higher yields. The use of catalysts, such as palladium on carbon (Pd/C), can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2,4-dimethyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

2,4-dimethyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-dimethyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide involves its ability to stabilize free radicals and prevent oxidative degradation. The piperidine ring, with its tetramethyl substitutions, provides steric hindrance that protects the compound from rapid degradation. This stabilization is crucial in applications such as light stabilizers in polymers, where the compound acts by scavenging free radicals generated by UV radiation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-dimethyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide is unique due to its specific combination of a sulfonamide group with a hindered piperidine ring. This structure provides enhanced stability and resistance to oxidative degradation, making it particularly valuable in applications requiring long-term stability under harsh conditions.

Properties

IUPAC Name

2,4-dimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O2S/c1-12-7-8-15(13(2)9-12)22(20,21)18-14-10-16(3,4)19-17(5,6)11-14/h7-9,14,18-19H,10-11H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIBFDOWYHQERMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501159691
Record name 2,4-Dimethyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501159691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915924-84-4
Record name 2,4-Dimethyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915924-84-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dimethyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501159691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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